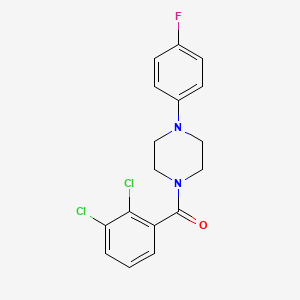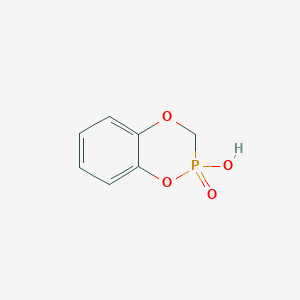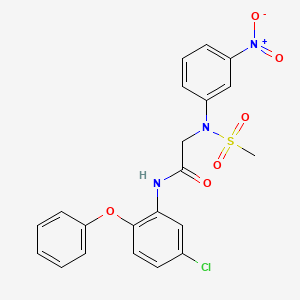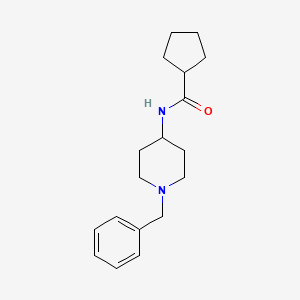![molecular formula C15H24ClN3O2S B4617362 1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4617362.png)
1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide is a compound that belongs to the class of methanesulfonamides. These compounds are characterized by the presence of a sulfonamide group and have been studied for their structural and chemical properties.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds often involves reactions like nucleophilic substitution and cyclization. For example, the synthesis of methanesulfonates of certain triazole derivatives was achieved through a practical process involving dichlorostyrene as a precursor, as described by PestiJaan et al. (1998) (PestiJaan et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of methanesulfonamides, such as those studied by Gowda et al. (2007), reveals details about bond parameters, conformation of N-H bonds, and spatial orientation of functional groups (Gowda et al., 2007).
Chemical Reactions and Properties
Methanesulfonamides undergo various chemical reactions, including ring openings and addition reactions. For instance, Yoshimura et al. (1974) explored the addition of methanesulfenyl chloride to piperazinediones, leading to different isomers and derivatives (Yoshimura et al., 1974).
Physical Properties Analysis
The physical properties of methanesulfonamides, including crystal structure and bonding patterns, can be understood from studies like those by Naveen et al. (2007), who analyzed the crystal structure of a related compound, revealing details about its conformation and geometry (Naveen et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity and functional group behavior, are key aspects of methanesulfonamides. Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their use as N-acylation reagents with good chemoselectivity (Kondo et al., 2000).
Applications De Recherche Scientifique
Chemical Structure and Reactivity
The structural analysis of related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, reveals the conformational characteristics of the N—H bond in relation to the chloro substituents and the methanesulfonyl group. This analysis aids in understanding the molecular interactions and biological activity potential of methanesulfonamide derivatives (B. Gowda, S. Foro, H. Fuess, 2007). Similarly, structural studies on other methanesulfonamide compounds, like N-(3,4-Dichlorophenyl)methanesulfonamide, highlight the significance of hydrogen bonding and molecular packing, which could impact the solubility, stability, and biological activity of these compounds (B. Gowda, S. Foro, H. Fuess, 2007).
Biological Activity
Research on analogues and derivatives of methanesulfonamide, such as in the study of coenzyme M analogues and their activity in the methyl coenzyme M reductase system, provides insights into the potential for these compounds to interact with biological systems and influence biochemical pathways (R. Gunsalus, J. A. Romesser, R. Wolfe, 1978). Such studies are crucial for the development of new drugs and therapeutic agents.
Electrophysiologic and Inotropic Actions
The investigation of methanesulfonanilide derivatives for their electrophysiologic and inotropic actions, as seen in studies of class III antiarrhythmic agents, showcases the therapeutic potential of these compounds in treating cardiac arrhythmias and other cardiovascular conditions (A. Wallace, R. Stupienski, Lynne M. Brookes, H. Selnick, D. Claremon, J. Lynch, 1991).
Chemical Synthesis and Modifications
Research on the synthesis and modifications of methanesulfonamide derivatives, such as the addition of methanesulfenyl chloride and sulfur chloride to certain compounds, provides valuable information on the chemical versatility and reactivity of these molecules. Such studies enable the development of new synthetic pathways and the discovery of novel compounds with potential applications in various scientific and industrial fields (J. Yoshimura, Y. Sugiyama, Kenji Matsunari, Hiroshi. Nakamura, 1974).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O2S/c1-18-8-10-19(11-9-18)7-3-6-17-22(20,21)13-14-4-2-5-15(16)12-14/h2,4-5,12,17H,3,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGDUZAFOSBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)

![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)
![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)


![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4617350.png)
![4-[(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4617352.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4617363.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4617375.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)
![methyl 3-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4617397.png)